molecular formula C11H16BrNO2 B7460251 2-Amino-1-(4-propoxyphenyl)ethanone hydrobromide

2-Amino-1-(4-propoxyphenyl)ethanone hydrobromide

Cat. No. B7460251
M. Wt: 274.15 g/mol
InChI Key: GOYGIVHYBZKLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-propoxyphenyl)ethanone hydrobromide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as propyphenazone, and it belongs to the class of pyrazolone derivatives. The synthesis of propyphenazone involves the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate, followed by the addition of ammonia and subsequent hydrolysis to yield the final product.

Mechanism of Action

The mechanism of action of propyphenazone is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for pain and fever. Propyphenazone also acts on the central nervous system, reducing the perception of pain and fever.
Biochemical and Physiological Effects:
Propyphenazone has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as lower body temperature in cases of fever. Propyphenazone has also been shown to have mild sedative effects.

Advantages and Limitations for Lab Experiments

Propyphenazone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal lab conditions. However, propyphenazone has some limitations. It has a short half-life, which can make it difficult to maintain consistent levels in experiments. It is also not suitable for use in studies involving live animals due to its potential toxicity.

Future Directions

There are several potential future directions for research on propyphenazone. One area of interest is the development of new pain and fever medications based on the structure of propyphenazone. Another area of research is the potential use of propyphenazone in the treatment of inflammatory conditions such as arthritis. Additionally, further studies could be conducted to better understand the mechanism of action of propyphenazone and its potential side effects.
In conclusion, 2-Amino-1-(4-propoxyphenyl)ethanone hydrobromide, or propyphenazone, is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis involves several steps, and it has been shown to have analgesic and antipyretic properties. Propyphenazone has several advantages for use in lab experiments, but also has some limitations. Future research could focus on the development of new medications based on the structure of propyphenazone, as well as further studies to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-Amino-1-(4-propoxyphenyl)ethanone hydrobromide involves several steps. The first step is the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine. This reaction yields a beta-ketoester intermediate, which is then treated with ammonia to form an imine. The imine is then hydrolyzed to produce the final product, propyphenazone.

Scientific Research Applications

Propyphenazone has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of pharmacology. Propyphenazone has been shown to have analgesic and antipyretic properties, making it a potential candidate for the development of new pain and fever medications.

properties

IUPAC Name

2-amino-1-(4-propoxyphenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.BrH/c1-2-7-14-10-5-3-9(4-6-10)11(13)8-12;/h3-6H,2,7-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYGIVHYBZKLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-propoxyphenyl)ethanone hydrobromide

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